C16H10N2O3
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Overview
Description
The compound with the molecular formula C16H10N2O3 4-(3-Nitrobenzoyl)isoquinoline . This compound is a heterocyclic aromatic organic compound, structurally similar to naphthalene but with a nitrogen atom replacing a carbon in the structure .
Preparation Methods
4-(3-Nitrobenzoyl)isoquinoline: can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrobenzoyl chloride with isoquinoline in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods often involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(3-Nitrobenzoyl)isoquinoline: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding .
Reduction: Reduction of the nitro group can be achieved using in the presence of a , resulting in the formation of .
Scientific Research Applications
4-(3-Nitrobenzoyl)isoquinoline: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzoyl)isoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoquinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
4-(3-Nitrobenzoyl)isoquinoline: can be compared with other similar compounds such as 3-(4-Nitrobenzoyl)quinoline and 4-(3-Nitrobenzoyl)pyridine . These compounds share similar structural features but differ in their specific chemical properties and biological activities.
Conclusion
4-(3-Nitrobenzoyl)isoquinoline: is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further study in medicinal chemistry and other applications.
Biological Activity
Tryptanthrin, chemically represented as C16H10N2O3, is a naturally occurring alkaloid that has garnered significant attention due to its diverse biological activities. This compound is part of the indolo[2,1-b]quinazoline family and exhibits a range of therapeutic potentials, particularly in oncology and infectious diseases.
Chemical Structure and Properties
Tryptanthrin features a fused indole-quinazoline structure with carbonyl groups at the 6- and 12-positions. Its molecular formula is this compound, which contributes to its unique properties and biological activities. The compound can be synthesized through various methods, including C–H bond functionalization reactions, which enhance its accessibility for research and therapeutic applications.
Biological Activities
Tryptanthrin has been studied extensively for its biological activities, which include:
-
Antitumor Activity : Tryptanthrin displays significant cytotoxic effects against various cancer cell lines, including:
- Leukemia (U937)
- Breast Cancer (MCF-7)
- Glioma (U251)
- Colon Cancer (SW620)
- Lung Cancer (H522)
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant pathogens.
- Antitubercular Activity : Research indicates that tryptanthrin has potential as an antituberculosis agent, targeting Mycobacterium tuberculosis effectively.
- Antioxidant Effects : Tryptanthrin also acts as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential applications in inflammatory diseases.
Case Studies and Experimental Evidence
-
Antitumor Studies :
A study demonstrated that tryptanthrin significantly inhibited the proliferation of U937 leukemia cells with an IC50 value indicating potent activity. Similar results were observed in breast cancer cell lines, where tryptanthrin induced apoptosis through the activation of specific signaling pathways. -
Antimicrobial Efficacy :
In vitro studies have shown that tryptanthrin exhibits effective antimicrobial action against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, supporting its potential use as an antimicrobial agent. -
Mechanistic Insights :
Research utilizing molecular docking studies has provided insights into the interaction of tryptanthrin with DNA and protein targets, elucidating its mechanism of action as a G-quadruplex stabilizer. This stabilization is critical in inhibiting cancer cell growth by disrupting normal cellular processes.
Data Summary
Properties
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c17-9-10-21-12-7-5-11(6-8-12)18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERIBIGCNUFYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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